5-Chloro-3-methylpyridine-2-sulfonyl fluoride
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Overview
Description
5-Chloro-3-methylpyridine-2-sulfonyl fluoride is a chemical compound that belongs to the class of sulfonyl fluorides It is characterized by the presence of a sulfonyl fluoride group attached to a pyridine ring, which is further substituted with a chlorine atom at the 5-position and a methyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-methylpyridine-2-sulfonyl fluoride typically involves the introduction of the sulfonyl fluoride group onto the pyridine ring. One common method is the reaction of 5-chloro-3-methylpyridine with a sulfonyl fluoride reagent under suitable conditions. For example, the reaction can be carried out using sulfuryl fluoride (SO2F2) in the presence of a base such as triethylamine. The reaction is usually conducted at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional steps such as purification by distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-methylpyridine-2-sulfonyl fluoride can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group can be displaced by nucleophiles such as amines or alcohols, leading to the formation of sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although specific conditions and reagents for these transformations may vary.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, and thiols can be used in the presence of a base (e.g., triethylamine) to facilitate nucleophilic substitution.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride may be employed, depending on the desired transformation.
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Scientific Research Applications
5-Chloro-3-methylpyridine-2-sulfonyl fluoride has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s derivatives may exhibit biological activity and are investigated for potential therapeutic applications.
Chemical Biology: It can be used as a probe to study enzyme mechanisms and protein interactions due to its reactive sulfonyl fluoride group.
Mechanism of Action
The mechanism of action of 5-Chloro-3-methylpyridine-2-sulfonyl fluoride involves the reactivity of the sulfonyl fluoride group. This group can form covalent bonds with nucleophilic sites in biological molecules, such as the active sites of enzymes. The compound may inhibit enzyme activity by forming a stable covalent adduct with the enzyme, thereby blocking its function. The specific molecular targets and pathways involved depend on the particular biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-methoxypyridine-3-sulfonyl chloride
- 2-Chloro-3-methylpyridine-5-boronic acid
- 2,3-Dichloro-5-(trifluoromethyl)pyridine
Uniqueness
5-Chloro-3-methylpyridine-2-sulfonyl fluoride is unique due to the presence of both a sulfonyl fluoride group and a chlorine atom on the pyridine ring. This combination of functional groups imparts distinct reactivity and potential for diverse applications in organic synthesis and medicinal chemistry. The sulfonyl fluoride group is particularly reactive towards nucleophiles, making it a valuable tool for chemical biology studies.
Properties
IUPAC Name |
5-chloro-3-methylpyridine-2-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClFNO2S/c1-4-2-5(7)3-9-6(4)12(8,10)11/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBBOHRHXEPDYBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1S(=O)(=O)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClFNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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